BenchChemオンラインストアへようこそ!

3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

CYP3A4 inhibition drug metabolism pyridinylaminosulfonyl benzamide

This compound belongs to the pyridinylaminosulfonyl benzamide class claimed in Pfizer patents (EP1937639) as CYP3A4 inhibitors. The 3-(dimethylamino) substituent represents a distinct basic, electron-donating chemotype absent from common 3-chloro, 3-methoxy, or 3,4-difluoro analogs. No peer-reviewed IC50 or Ki data exist for this specific compound. Researchers must independently verify inhibitory activity and purity. Ideal for SAR probe studies alongside comparator analogs. Not for human use; research-grade chemical only.

Molecular Formula C20H26N4O3S
Molecular Weight 402.51
CAS No. 1428374-04-2
Cat. No. B2642115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
CAS1428374-04-2
Molecular FormulaC20H26N4O3S
Molecular Weight402.51
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C20H26N4O3S/c1-23(2)18-6-3-5-17(13-18)20(25)22-14-16-8-11-24(12-9-16)28(26,27)19-7-4-10-21-15-19/h3-7,10,13,15-16H,8-9,11-12,14H2,1-2H3,(H,22,25)
InChIKeyDQAFJBMFTDSAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428374-04-2): Compound Identity and Class Context


3-(Dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428374-04-2, molecular weight 402.51 g/mol) is a synthetic small molecule belonging to the structural class of pyridinylaminosulfonyl-substituted benzamides [1]. This class is primarily described in patent literature as inhibitors of cytochrome P450 3A4 (CYP3A4), the major drug-metabolizing enzyme in human liver [1]. The compound features a 3-(dimethylamino)benzamide core linked via a methylene bridge to a piperidine ring that is N-substituted with a pyridine-3-sulfonyl group. While the patent family encompassing this chemotype claims broad utility for CYP3A4 inhibition, no peer-reviewed publication or authoritative database was identified that independently reports biological activity, selectivity, or pharmacokinetic data for this specific compound.

Why In-Class Substitution Is Not Supported by Evidence for CAS 1428374-04-2


The structural class of pyridinylaminosulfonyl benzamides encompasses multiple closely related analogs, including 3-chloro, 3-methoxy, and 3,4-difluoro variants of the benzamide core [1]. In the absence of head-to-head comparative pharmacological data, there is no evidence-based justification to substitute any one analog for another. Even within a well-characterized series, minor structural modifications at the benzamide 3-position can profoundly alter CYP3A4 inhibitory potency, selectivity, metabolic stability, and off-target profiles. The assumption of pharmacological equivalence among in-class compounds is not supported by available data for CAS 1428374-04-2. Consequently, any scientific or industrial user considering procurement must evaluate this specific compound on its own merits, as generic substitution carries unquantified risk.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide


CYP3A4 Inhibitory Potential: Class-Level Inference from Patent Data

The compound belongs to a patent class claimed to inhibit CYP3A4, but no quantitative IC50, Ki, or % inhibition data for this specific compound were identified in any primary literature, patent example, or authoritative database [1]. The absence of target-specific activity data prevents any quantitative differentiation from the 3-chloro, 3-methoxy, or 3,4-difluoro analogs, which are commercially available but similarly lack published pharmacological characterization. This evidence gap is critical: procurement decisions cannot be guided by potency-based arguments when no potency data exist for the target compound.

CYP3A4 inhibition drug metabolism pyridinylaminosulfonyl benzamide

Structural Differentiation: 3-Dimethylamino Substitution versus 3-Halo and 3-Methoxy Analogs

The 3-(dimethylamino) substituent imparts distinct electronic and steric properties versus the 3-chloro (electron-withdrawing, lipophilic), 3-methoxy (electron-donating, hydrogen-bond acceptor), and 3,4-difluoro (electron-withdrawing, small) analogs [1]. Computational predictions suggest the dimethylamino group may alter CYP3A4 binding mode, but no experimental binding or activity data are available to confirm this. The structural differentiation is therefore theoretical and cannot be translated into a quantitative efficacy or selectivity advantage.

structure-activity relationship medicinal chemistry benzamide derivatives

Selectivity Profile: Absence of Off-Target Screening Data

No selectivity data (e.g., CYP isoform panel, kinase panel, or broader off-target profiling) were identified for this compound. The patent class is claimed to inhibit CYP3A4, but selectivity versus CYP2C9, CYP2D6, CYP2C19, and other major drug-metabolizing enzymes is uncharacterized [1]. For any analog in this series, the selectivity risk is entirely unquantified. Without head-to-head selectivity data, no compound in this class can be differentiated on the basis of target specificity.

selectivity off-target effects CYP isoforms

Physicochemical and ADME Properties: Complete Data Gap

No experimental or computational ADME data (aqueous solubility, LogP/D, plasma protein binding, microsomal stability, permeability, or CYP inhibition/induction) were identified for this compound. The absence of these data prevents any assessment of developability, formulation requirements, or in vivo pharmacokinetic behavior. All in-class analogs share this data gap. Procurement for any application beyond in vitro biochemical screening is therefore unsupported.

ADME solubility metabolic stability permeability

Evidence-Limited Application Scenarios for 3-(Dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide


In Vitro CYP3A4 Biochemical Screening (Exploratory Use Only)

Based solely on the patent class claim of CYP3A4 inhibition [1], this compound could be used as a screening tool in recombinant CYP3A4 enzyme assays to empirically determine its inhibitory activity. However, users must recognize that no published IC50 or Ki data exist to guide concentration ranges, and the compound's activity remains unconfirmed. Any screening campaign using this compound should include established CYP3A4 inhibitors (e.g., ketoconazole) as positive controls to contextualize results.

Structure-Activity Relationship (SAR) Probe for Benzamide 3-Position Modifications

The 3-(dimethylamino) substituent represents a distinct chemotype within the pyridinylaminosulfonyl benzamide class [1]. This compound could serve as a SAR probe to evaluate the impact of a basic, electron-donating tertiary amine at the benzamide 3-position, complementing 3-chloro, 3-methoxy, and 3,4-difluoro analogs. However, this application requires the parallel procurement and testing of comparator analogs to generate meaningful SAR data, as no pre-existing comparative data exist.

Chemical Reference Standard for Analytical Method Development

The compound's well-defined chemical structure and availability from chemical suppliers may support its use as a reference standard for developing HPLC, LC-MS, or NMR analytical methods. Its molecular weight (402.51 g/mol) and UV-active chromophores (benzamide, pyridine) provide detectable signals. However, procurement for this purpose requires independent verification of purity, identity, and stability from the supplier, as no pharmacopeial monograph or certificate of analysis from an authoritative source was identified.

Quote Request

Request a Quote for 3-(dimethylamino)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.